molecular formula C13H14N2O2 B14883646 7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione

7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione

Cat. No.: B14883646
M. Wt: 230.26 g/mol
InChI Key: YOFPSAXAWLLPHG-UHFFFAOYSA-N
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Description

7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione is a heterocyclic compound with a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. Its structure consists of a spiro-connected diazaspiro nonane ring system with a phenyl group attached, making it a versatile scaffold for chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenyl-substituted amine with a suitable cyclic anhydride or lactam. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized for cost-effectiveness and scalability, incorporating automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the spiro ring system.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    5,8-Diazaspiro[3.5]nonane-6,9-dione: A structurally related compound without the phenyl group.

    7-Phenyl-5,7-diazaspiro[3.5]nonane-6,8-dione: Another similar compound with slight variations in the ring system.

Uniqueness

7-Phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione is unique due to its specific spiro structure and the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

7-phenyl-5,8-diazaspiro[3.5]nonane-6,9-dione

InChI

InChI=1S/C13H14N2O2/c16-11-10(9-5-2-1-3-6-9)14-12(17)13(15-11)7-4-8-13/h1-3,5-6,10H,4,7-8H2,(H,14,17)(H,15,16)

InChI Key

YOFPSAXAWLLPHG-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(=O)NC(C(=O)N2)C3=CC=CC=C3

Origin of Product

United States

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